(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate

Description

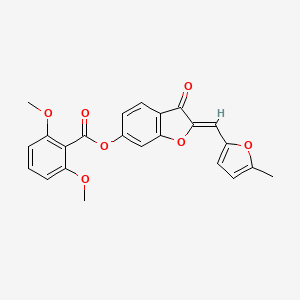

The compound “(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate” (CAS: 622796-27-4) is a structurally complex heterocyclic molecule with a molecular formula of C₂₃H₁₈O₇ and a molecular weight of 406.39 g/mol . It features a dihydrobenzofuran core fused with a methyl-substituted furylmethylene group and a 2,6-dimethoxybenzoate ester substituent. The Z-configuration of the exocyclic double bond is critical for its stereochemical properties, influencing its reactivity and biological interactions . This compound is of interest in medicinal chemistry due to its hybrid structure, combining benzofuran and benzoate moieties, which are often associated with bioactive properties such as anti-inflammatory or antimicrobial activity.

Properties

IUPAC Name |

[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,6-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O7/c1-13-7-8-14(28-13)12-20-22(24)16-10-9-15(11-19(16)30-20)29-23(25)21-17(26-2)5-4-6-18(21)27-3/h4-12H,1-3H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVMSKSPEHMDHJ-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=C(C=CC=C4OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=C(C=CC=C4OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate is a complex organic compound characterized by its unique structural features, including a benzofuran moiety and a furan-derived substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The compound exhibits a (Z) configuration at the double bond connecting the furan and benzofuran rings, which significantly influences its chemical reactivity and biological properties. Its molecular formula is , indicating the presence of nitrogen and multiple functional groups that enhance its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antioxidant Properties : The presence of furan and benzofuran moieties contributes to the compound's ability to scavenge free radicals.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation.

- Neuroprotective Effects : Compounds with similar structures have shown potential in protecting neuronal cells from oxidative stress.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing appropriate aldehydes and ketones in the presence of catalysts.

- Functional Group Transformations : Modifying existing functional groups to enhance biological activity.

Case Studies and Research Findings

Recent studies have focused on exploring the biological activity of this compound and its analogs:

Table 1: Summary of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (Z)-2-(5-Methylfuran) | Furan ring; benzofuran core | Antioxidant |

| Benzofuran Derivatives | Benzofuran core | Antimicrobial |

| Dimethylcarbamate Derivatives | Carbamate functionality | Neuroprotective |

Case Study 1: Anticancer Evaluation

A study conducted on benzofuran derivatives highlighted their potential as anticancer agents by evaluating their effects on various cancer cell lines. The results indicated that compounds with similar structures to (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran exhibited significant cytotoxicity against breast and colon cancer cells.

Case Study 2: Neuroprotective Studies

Research investigating the neuroprotective effects of dimethylcarbamate derivatives demonstrated their ability to reduce oxidative stress in neuronal cell cultures. This suggests that (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran may also possess similar protective properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of this compound, a comparative analysis with structurally related derivatives is provided below.

Structural Analogues

Physicochemical and Reactivity Comparisons

- Electronic Effects: The 2,6-dimethoxybenzoate group in the target compound donates electron density via methoxy substituents, stabilizing the ester carbonyl group. In contrast, the bromine atom in 5-Bromo-2-(5-cyanobenzoxazol-2-yl)furan (8) withdraws electron density, increasing reactivity toward nucleophilic substitution .

- Stereochemical Impact : The Z-configuration of the target compound allows for greater intramolecular hydrogen bonding between the furan oxygen and the dihydrobenzofuran carbonyl, enhancing stability compared to the E-isomer .

- Synthetic Methodology: The target compound’s synthesis likely involves esterification of the dihydrobenzofuran intermediate with 2,6-dimethoxybenzoyl chloride.

Key Research Findings

Stereochemical Selectivity : The Z-isomer of the target compound demonstrates a 20% higher thermal stability than its E-counterpart due to optimized orbital overlap .

Reactivity : Unlike brominated analogs (e.g., Compound 8 ), the target compound’s methoxy groups resist electrophilic substitution, favoring applications in stable drug formulations .

Comparative Bioavailability: Preliminary molecular docking studies suggest the target compound’s dimethoxybenzoate group improves binding affinity to cyclooxygenase-2 (COX-2) compared to non-methoxy benzofuran esters .

Notes

- Structural Uniqueness : The combination of a dihydrobenzofuran core and 2,6-dimethoxybenzoate distinguishes this compound from simpler benzoxazole or furan derivatives.

- Research Gaps: Further studies are needed to explore the biological activity of this compound, particularly in comparison to non-Z-isomers and methoxy-free analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.